molecular formula C19H15N3O2 B7702570 8-methyl-3-(5-(m-tolyl)-1,2,4-oxadiazol-3-yl)quinolin-2-ol

8-methyl-3-(5-(m-tolyl)-1,2,4-oxadiazol-3-yl)quinolin-2-ol

Cat. No.: B7702570
M. Wt: 317.3 g/mol
InChI Key: JAEATXQTDBJJEM-UHFFFAOYSA-N
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Description

“8-methyl-3-(5-(m-tolyl)-1,2,4-oxadiazol-3-yl)quinolin-2-ol” is a synthetic organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a quinoline core substituted with a methyl group, an oxadiazole ring, and a tolyl group, which may contribute to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “8-methyl-3-(5-(m-tolyl)-1,2,4-oxadiazol-3-yl)quinolin-2-ol” typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Quinoline Core: Starting from aniline derivatives, the quinoline core can be synthesized through the Skraup synthesis or Friedländer synthesis.

    Introduction of the Oxadiazole Ring: The oxadiazole ring can be introduced via cyclization reactions involving hydrazides and carboxylic acids or their derivatives.

    Substitution with Tolyl Group: The tolyl group can be introduced through electrophilic aromatic substitution reactions.

Industrial Production Methods

Industrial production of this compound would require optimization of reaction conditions to ensure high yield and purity. This may involve:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Solvents: Selection of appropriate solvents to dissolve reactants and control reaction temperature.

    Purification: Techniques such as recrystallization, chromatography, and distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

“8-methyl-3-(5-(m-tolyl)-1,2,4-oxadiazol-3-yl)quinolin-2-ol” can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the quinoline and oxadiazole rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxide, while reduction may produce dihydroquinoline derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of “8-methyl-3-(5-(m-tolyl)-1,2,4-oxadiazol-3-yl)quinolin-2-ol” involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.

    Receptor Binding: It may bind to specific receptors, modulating cellular signaling pathways.

    DNA Intercalation: The compound may intercalate into DNA, affecting gene expression and replication.

Comparison with Similar Compounds

Similar Compounds

    Quinoline Derivatives: Compounds such as chloroquine and quinine, known for their antimalarial properties.

    Oxadiazole Derivatives: Compounds like furazolidone, used as antimicrobial agents.

Uniqueness

“8-methyl-3-(5-(m-tolyl)-1,2,4-oxadiazol-3-yl)quinolin-2-ol” is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to other quinoline and oxadiazole derivatives.

Properties

IUPAC Name

8-methyl-3-[5-(3-methylphenyl)-1,2,4-oxadiazol-3-yl]-1H-quinolin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3O2/c1-11-5-3-8-14(9-11)19-21-17(22-24-19)15-10-13-7-4-6-12(2)16(13)20-18(15)23/h3-10H,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAEATXQTDBJJEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NC(=NO2)C3=CC4=CC=CC(=C4NC3=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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